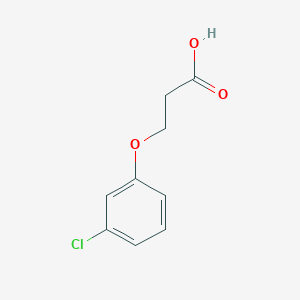

3-(3-chlorophenoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGKVNYPPAQLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221924 | |

| Record name | 3-(3-Chlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-50-5 | |

| Record name | 3-(3-Chlorophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenoxy)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Chlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chlorophenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3-Chlorophenoxy)propionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2C6P3JK39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(3-chlorophenoxy)propanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-(3-chlorophenoxy)propanoic acid

Introduction

This compound is a versatile chemical compound recognized for its significant applications across the agricultural, pharmaceutical, and materials science sectors.[1][2] As a derivative of phenoxypropanoic acid, its unique molecular architecture, featuring a chlorine atom on the meta position of the phenyl ring, imparts specific biological and chemical properties. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, applications, and handling. The content herein is structured to provide not just data, but a foundational understanding of the causality behind its behavior and utility.

Chapter 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the cornerstone of all scientific investigation. This chapter details the fundamental identifiers and properties of this compound.

Nomenclature and Identifiers

-

Structural Identifiers:

Physicochemical Data

The quantitative physical properties of a compound are critical for designing experiments, developing formulations, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Weight | 200.62 g/mol | [1][3][4][5] |

| Appearance | White to beige solid | [1] |

| Melting Point | 82-83 °C | [4] |

| Boiling Point | 308.3 °C at 760 mmHg | [4] |

| Density | 1.311 g/cm³ | [4] |

| Polar Surface Area | 46.53 Ų | [4] |

| XLogP3 | 2.194 | [4] |

Solubility Profile

Chapter 2: Synthesis and Manufacturing

The primary route for synthesizing phenoxypropanoic acids is a variation of the Williamson ether synthesis. This well-established reaction provides a reliable and scalable method for production.

Core Synthetic Pathway: Williamson Ether Synthesis

The synthesis involves the nucleophilic substitution of a haloalkanoate by a phenoxide ion. In this case, 3-chlorophenol is deprotonated by a base to form the more nucleophilic 3-chlorophenoxide. This intermediate then attacks an electrophilic 3-carbon chain, typically an ester of 3-halopropanoic acid (e.g., ethyl 3-bromopropanoate). The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid. The choice of a non-nucleophilic base and an aprotic polar solvent is crucial to prevent side reactions and promote a favorable reaction rate.

Caption: General Williamson Ether Synthesis Workflow.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system for synthesizing this compound with high purity.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorophenol (1 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetone (10 volumes).

-

Stir the suspension vigorously at room temperature for 15 minutes. The K₂CO₃ acts as the base to deprotonate the phenol; its heterogeneity requires efficient stirring.

-

-

Nucleophilic Addition:

-

Add ethyl 3-bromopropanoate (1.1 eq.) dropwise to the suspension. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 3-chlorophenol.

-

-

Workup and Intermediate Isolation:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃).

-

Wash the filter cake with a small amount of acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude intermediate ester, ethyl 3-(3-chlorophenoxy)propanoate.

-

-

Ester Hydrolysis:

-

Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.

-

Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

-

-

Purification and Final Product Isolation:

-

Cool the reaction mixture and evaporate the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Acidify the aqueous layer to pH ~2 with cold 2M hydrochloric acid (HCl). The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield pure this compound.

-

Chapter 3: Applications and Mechanisms of Action

The utility of this compound stems from its ability to act as a stable synthetic intermediate and its inherent biological activity, which is related to the broader class of chlorophenoxy acids.

Agricultural Applications

This compound is a key intermediate in the synthesis of herbicides used to control broadleaf weeds.[1][2] The general mechanism of action for chlorophenoxy herbicides involves mimicking the natural plant growth hormone auxin (indole-3-acetic acid).[7] This mimicry leads to uncontrolled, disorganized cell division and growth, ultimately causing vascular tissue damage and plant death.[8] The compound's structure allows it to bind to auxin receptors, but it is resistant to the plant's natural degradation pathways, leading to a persistent and fatal hormonal imbalance.

Caption: Simplified Mechanism of Auxin-Mimic Herbicides.

Pharmaceutical and Biochemical Research

In medicinal chemistry, this compound serves as a valuable building block for creating more complex biologically active molecules.[1] It is particularly noted for its use in the development of novel anti-inflammatory and analgesic agents.[1][2] The phenoxypropanoic acid scaffold is present in several drugs. For instance, the related compound class of fibrates (e.g., clofibric acid) acts as agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[9] This suggests that this compound and its derivatives are promising candidates for investigating new therapeutic targets.

Materials Science

The compound is also incorporated into polymer formulations.[1][2] Its rigid aromatic structure and reactive carboxylic acid handle can be used to modify polymer backbones or act as a functional additive, potentially improving properties such as thermal stability, flexibility, and resistance to degradation.[1][2]

Chapter 4: Analytical Methodologies

Reliable analytical methods are essential for quality control, purity assessment, and research. Standard chromatographic and spectroscopic techniques are well-suited for characterizing this compound.

Chromatographic Analysis: RP-HPLC Protocol

This protocol provides a robust method for determining the purity and concentration of the compound.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient Elution: A typical gradient would be 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 30% B. This ensures the elution of the analyte while cleaning the column of more nonpolar impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm and 275 nm. The phenyl ring provides strong chromophores for sensitive detection.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 6.8-7.3 ppm), two triplets in the aliphatic region corresponding to the -OCH₂- and -CH₂COOH protons (approx. 4.2 ppm and 2.8 ppm, respectively), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: Key signals would include the carbonyl carbon (~175 ppm), aromatic carbons (110-160 ppm), the ether-linked aliphatic carbon (~65 ppm), and the other aliphatic carbon (~35 ppm).

-

FT-IR: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O-C ether stretches (~1250 cm⁻¹), and C-Cl stretches in the fingerprint region.

Chapter 5: Safety, Handling, and Toxicology

Adherence to strict safety protocols is mandatory when working with any chemical reagent.

GHS Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

| Hazard Code | Statement | Source |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

Recommended Handling and PPE Protocol

A self-validating safety workflow minimizes exposure and ensures a safe laboratory environment.

-

Engineering Controls: All handling of the solid powder and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.

-

Hand Protection: Wear nitrile or neoprene gloves. Dispose of contaminated gloves after use.

-

Body Protection: Wear a standard laboratory coat. Ensure it is buttoned. For larger quantities, consider a chemical-resistant apron.

-

-

Hygiene:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

First Aid Measures

In case of accidental exposure, follow these procedures immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then drink plenty of water. Seek immediate medical attention.[10]

References

-

3-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 81599. PubChem - NIH. [Link]

-

(+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542. PubChem - NIH. [Link]

-

3-(3-CHLOROPHENOXY)PROPIONIC ACID. gsrs. [Link]

-

Green Synthesis and Industrial Process Development of Cloprop. ResearchGate. [Link]

-

3-(3-Chlorophenoxy)propionic acid | 7170-50-5. J&K Scientific. [Link]

- The preparation method of 3-(3-halogenophenyl) propionic acid.

-

Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis. [Link]

-

Mecoprop. Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 3-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 81599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. echemi.com [echemi.com]

- 7. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mecoprop - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

Foreword: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to 3-(3-chlorophenoxy)propanoic acid (CAS: 7170-50-5)

Welcome to this comprehensive guide on this compound. As a compound situated at the intersection of agricultural science and pharmaceutical development, its technical nuances are of significant interest to researchers in both fields. This document is structured not as a rigid data sheet, but as a narrative that follows the lifecycle of the molecule—from its fundamental properties and synthesis to its application and safe handling. My objective is to provide not just the "what" but the "why," grounding every protocol and piece of data in the causal logic that drives modern chemical research. Here, every procedure is designed as a self-validating system, ensuring that the insights you gain are both accurate and reproducible.

Core Identity and Physicochemical Characteristics

This compound, identified by CAS Number 7170-50-5, is a member of the chlorophenoxy class of organic compounds.[1] Structurally, it features a propanoic acid moiety linked to a 3-chlorinated phenyl ring via an ether bond.[2] This structure is fundamental to its biological activity, which will be explored in subsequent sections. The compound typically appears as a white to beige solid.[3]

A precise understanding of its physicochemical properties is the bedrock of any experimental design, from selecting appropriate solvents for synthesis to developing analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7170-50-5 | [3][4][5][6][7] |

| Molecular Formula | C₉H₉ClO₃ | [3][5][8][9] |

| Molecular Weight | 200.62 g/mol | [3][5][8][9][10] |

| IUPAC Name | This compound | [8][11] |

| Appearance | White to beige solid | [3] |

| Melting Point | 82-83 °C | [10] |

| Boiling Point | 308.3 °C at 760 mmHg | [10] |

| Density | 1.311 g/cm³ | [10] |

| XLogP3 | 2.19 - 2.5 | [8][10] |

| PSA (Polar Surface Area) | 46.53 Ų | [8][10] |

Synthesis Pathway and Process Logic

The synthesis of this compound is a foundational exercise in organic chemistry, typically achieved through a variation of the Williamson ether synthesis. This process is both reliable and scalable, making it suitable for industrial production. The primary pathway involves the reaction of m-chlorophenol with a β-halopropionic acid (such as β-chloropropionic acid) in the presence of a base.[12]

The choice of base is critical; a strong base like sodium hydroxide (NaOH) is required to deprotonate the phenolic hydroxyl group of m-chlorophenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the β-halopropionic acid in an Sₙ2 reaction, displacing the halide and forming the ether linkage. The reaction is typically performed in a solvent capable of dissolving both the ionic intermediate and the organic substrates.

Caption: Williamson ether synthesis workflow for this compound.

Analytical Characterization: A Validated HPLC Protocol

Verifying the purity and identity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its precision and suitability for non-volatile organic acids. The protocol below is designed to provide robust and reproducible quantification.

Principle of the Method

A reverse-phase HPLC method separates compounds based on their hydrophobicity. This compound, being moderately non-polar, will be retained on a C18 column and eluted with a polar mobile phase. The inclusion of an acid in the mobile phase is a critical choice: it suppresses the ionization of the compound's carboxylic acid group, ensuring a single, sharp chromatographic peak and preventing the tailing that occurs when a compound exists in both ionized and non-ionized forms.

Step-by-Step HPLC Protocol

-

Standard Preparation:

-

Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This creates a 1 mg/mL stock solution.

-

Perform serial dilutions to prepare calibration standards at concentrations of 5, 25, 50, 100, and 250 µg/mL.

-

-

Sample Preparation:

-

Prepare the unknown sample to have a theoretical concentration within the calibration range, using the same diluent as the standards.

-

Filter all samples and standards through a 0.45 µm syringe filter prior to injection to prevent particulates from damaging the column and instrument.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: 60:40 (v/v) Acetonitrile : 0.1% Phosphoric Acid in Water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 280 nm.[13]

-

Column Temperature: 30 °C.

-

-

Analysis and Quantification:

-

Inject the calibration standards to generate a linear regression curve of peak area versus concentration.

-

Inject the unknown sample(s).

-

Quantify the amount of this compound in the sample by interpolating its peak area from the standard curve.

-

Caption: Standard analytical workflow for HPLC-UV analysis.

Other analytical methods such as Gas Chromatography/Mass Spectrometry (GC/MS) can also be used, typically after a derivatization step (e.g., methylation) to increase the analyte's volatility.[14][15]

Core Applications and Mechanism of Action

This compound's utility spans multiple scientific domains due to its biological activity and its function as a versatile chemical intermediate.

Agricultural Applications

In agriculture, this compound and its structural isomers are recognized as effective herbicides and plant growth regulators.[3][11] Its mechanism of action is analogous to that of other phenoxy herbicides like 2,4-D and Mecoprop.[2][16]

-

Mechanism: It functions as a synthetic auxin.[17] In target broadleaf weeds, the compound mimics natural plant growth hormones, leading to uncontrolled, unsustainable growth.[16][17] This disrupts the plant's vascular tissues, ultimately causing it to die. Its selectivity allows for targeted weed management in monocot crops, which are generally more resistant.[3][18]

Pharmaceutical and Research Applications

Beyond agriculture, this compound serves as a crucial building block in medicinal chemistry.[18]

-

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of novel anti-inflammatory and analgesic medications.[3][11] Its chemical structure provides a scaffold that can be modified to interact with specific biological targets.

-

Biochemical Research: The compound is utilized in various biochemical assays to explore enzyme activities and metabolic pathways, contributing to a deeper understanding of biological systems.[11]

-

Polymer Science: It can be incorporated into polymer formulations to enhance material properties like flexibility and resistance to degradation.[11]

Safety, Handling, and Toxicology

A thorough understanding of safety and toxicology is non-negotiable for any laboratory professional. This compound presents moderate hazards that require diligent handling practices.

GHS Hazard Identification

According to notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Protocol for Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[19][20]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with EN166 or OSHA 29 CFR 1910.133 standards.[20][21]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[19][21]

-

Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required. In case of significant dust generation or emergency situations, use a NIOSH/MSHA approved respirator.[21]

-

-

Handling Practices: Avoid dust formation.[19] Wash hands thoroughly after handling.[20] Keep containers tightly closed when not in use and store in a cool, dry place.[19][21]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[19][21][22]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[19][21]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[19][21][22]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19][21][22]

Conclusion

This compound (CAS: 7170-50-5) is more than a simple chemical entry; it is a versatile molecule with significant impact. Its role as a synthetic auxin underpins its value in agriculture for enhancing crop yields through targeted weed control. Simultaneously, its structure offers a valuable scaffold for the synthesis of new pharmaceutical agents. The protocols and data presented in this guide underscore the importance of a rigorous, first-principles approach to chemical handling, analysis, and application. For the dedicated researcher, a deep understanding of these fundamentals is the key to unlocking new innovations, whether in a farmer's field or a patient's future.

References

- J&K Scientific LLC. 3-(3-Chlorophenoxy)propionic acid | 7170-50-5.

- Chem-Impex. 3-(3-Chlorophenoxy)propionic acid.

- National Center for Biotechnology Information. 3-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 81599 - PubChem.

- ECHEMI. 7170-50-5, this compound Formula.

- Chem-Impex. Ácido 3-(3-clorofenoxi)propiónico.

- Arctom. CAS NO. 7170-50-5 | 3-(3-CHLOROPHENOXY)PROPIONIC ACID.

- AccelaChem. 7170-50-5,3-(3-Chlorophenoxy)propionic Acid.

- National Center for Biotechnology Information. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-(P-CHLOROPHENOXY)PROPIONIC ACID.

- Global Substance Registration System. 3-(3-CHLOROPHENOXY)PROPIONIC ACID.

- Reagentia. This compound (CAS/ID No. 7170-50-5).

- Echemi. (±)-2-(3-Chlorophenoxy)propionic acid.

- Apollo Scientific. 7170-50-5 Cas No. | this compound.

- Thermo Fisher Scientific.

- Fisher Scientific.

- SAFETY D

- ResearchGate. Green Synthesis and Industrial Process Development of Cloprop.

- Wikipedia. Mecoprop.

- Taylor & Francis. Chlorophenoxy herbicides – Knowledge and References.

- III Analytical Methods.

- PoisonSense. CHLOROPHENOXY COMPOUNDS.

- Mecoprop.

- U.S. Environmental Protection Agency. Environmental Chemistry Methods: Dichlorprop-P; 442434-01.

- cipac.org. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides.

Sources

- 1. CHLOROPHENOXY COMPOUNDS – PoisonSense [poisonsense.co.ke]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 7170-50-5,3-(3-Chlorophenoxy)propionic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. This compound (CAS/ID No. 7170-50-5) | Reagentia [reagentia.eu]

- 7. 7170-50-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. 3-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 81599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. echemi.com [echemi.com]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides [cipac.org]

- 14. env.go.jp [env.go.jp]

- 15. epa.gov [epa.gov]

- 16. Mecoprop - Wikipedia [en.wikipedia.org]

- 17. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(3-chlorophenoxy)propanoic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-chlorophenoxy)propanoic acid is a chemical compound that belongs to the class of phenoxyalkanoic acids. It is structurally characterized by a propanoic acid moiety linked to a 3-chlorophenoxy group via an ether bond. This compound and its analogs have garnered significant interest in various scientific and industrial fields, most notably in agriculture and pharmaceutical development. In the agricultural sector, phenoxyalkanoic acids are known for their herbicidal activity, selectively controlling broadleaf weeds.[1][2] In the realm of pharmaceuticals, this structural motif serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic agents.[1][3]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed protocol for its synthesis, and a discussion of its known applications and reactivity. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 7170-50-5 | [4] |

| Molecular Formula | C₉H₉ClO₃ | [5] |

| Molecular Weight | 200.62 g/mol | [5] |

| Appearance | White to beige solid | [1][2] |

| Melting Point | 82-83 °C | [6] |

| Boiling Point | 308.3 °C at 760 mmHg | [6] |

| Solubility | Soluble in organic solvents such as acetone, dimethyl sulfoxide, ethanol, and methanol. Limited solubility in water. | [7] |

| pKa | Not explicitly found for the 3-chloro isomer, but phenoxyalkanoic acids are generally weak acids. |

Chemical Structure and Reactivity

The chemical structure of this compound, with its combination of an aromatic ring, an ether linkage, and a carboxylic acid functional group, dictates its reactivity.

Caption: Williamson ether synthesis workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 3-chlorophenol and 3-chloropropanoic acid.

Materials:

-

3-chlorophenol

-

3-chloropropanoic acid

-

Sodium hydroxide (NaOH)

-

Water (distilled or deionized)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of 3-chlorophenol in an aqueous solution of sodium hydroxide (typically 2-3 molar equivalents). Stir the mixture at room temperature until the phenol is completely dissolved, forming the sodium 3-chlorophenoxide.

-

Nucleophilic Substitution: To the solution of the phenoxide, add one molar equivalent of 3-chloropropanoic acid. Attach a reflux condenser to the flask.

-

Reaction: Heat the reaction mixture to reflux using a heating mantle and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Acidify the aqueous solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will protonate the carboxylate to form the desired carboxylic acid, which may precipitate.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts.

-

-

Purification:

-

Wash the combined organic layers with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as hot water or a mixture of ethanol and water, to obtain a pure crystalline solid.

Causality Behind Experimental Choices:

-

Use of a Base: Sodium hydroxide is a strong base used to deprotonate the weakly acidic phenolic hydroxyl group, forming the much more nucleophilic phenoxide ion required for the SN2 reaction. [8]* Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate by providing the necessary activation energy for the nucleophilic substitution reaction.

-

Acidification: Acidification is crucial to protonate the sodium salt of the carboxylic acid product, rendering it less soluble in water and allowing for its extraction into an organic solvent.

-

Extraction with Diethyl Ether: Diethyl ether is a common organic solvent for extraction due to its low boiling point, which facilitates its removal, and its ability to dissolve a wide range of organic compounds while being immiscible with water.

-

Recrystallization: This is a standard purification technique for solid organic compounds. It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures to obtain a highly pure product.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons (in the range of δ 6.8-7.3 ppm), the two methylene groups of the propanoic acid chain (as triplets around δ 4.2 and 2.8 ppm), and a broad singlet for the carboxylic acid proton (typically δ 10-12 ppm).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons (δ 110-160 ppm), the carbonyl carbon of the carboxylic acid (δ 170-180 ppm), and the two methylene carbons (in the aliphatic region, δ 30-70 ppm). The carbon attached to the chlorine and the carbon attached to the ether oxygen would have characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching absorption for the carbonyl group (around 1700-1725 cm⁻¹), C-O stretching bands for the ether linkage (around 1200-1300 cm⁻¹), and various C-H and C=C stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. [9]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 200 and a characteristic (M+2)⁺ peak at m/z 202 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

Applications

As mentioned, this compound and its related compounds have found applications in diverse fields:

-

Agriculture: As a member of the phenoxyalkanoic acid class, it has potential as a herbicide. These compounds often act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plants. [1][2]

-

Pharmaceuticals: It serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The phenoxypropanoic acid scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs). [1][3]

Conclusion

This compound is a compound with significant potential in both applied and research settings. Its synthesis via the robust Williamson ether synthesis is straightforward, and its chemical properties allow for a variety of further transformations. A thorough understanding of its physicochemical and spectroscopic characteristics is essential for its effective utilization. This guide provides a foundational knowledge base for scientists and researchers interested in exploring the properties and applications of this versatile molecule.

References

-

Chem-Impex. 3-(3-Chlorophenoxy)propionic acid. [Link] [1][2]2. J&K Scientific LLC. 3-(3-Chlorophenoxy)propionic acid | 7170-50-5. [Link] [3]3. National Center for Biotechnology Information. PubChem Compound Summary for CID 81599, this compound. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. echemi.com [echemi.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Auxin Mimic: A Technical Guide to the Mechanism of Action of 3-(3-chlorophenoxy)propanoic Acid

This guide provides an in-depth exploration of the molecular and physiological mechanisms of 3-(3-chlorophenoxy)propanoic acid (3-CPA), a synthetic auxin widely utilized as a plant growth regulator and herbicide. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes established knowledge with practical insights into the experimental frameworks used to elucidate its mode of action.

Introduction: The Dual Role of a Synthetic Hormone

This compound is a member of the phenoxycarboxylic acid class of synthetic auxins.[1] These compounds are structural mimics of the natural plant hormone indole-3-acetic acid (IAA), enabling them to hijack the plant's endogenous hormonal signaling pathways.[2][3] This mimicry allows for a dual application: at low concentrations, 3-CPA can be used to promote desirable growth characteristics, such as increasing fruit size in pineapples[3][4]; at higher concentrations, it acts as a potent herbicide against broadleaf weeds by inducing lethal, uncontrolled growth.[5][6]

The efficacy of 3-CPA and other synthetic auxins lies in their greater stability within the plant compared to the rapidly metabolized IAA.[2] This persistence leads to a sustained and overwhelming hormonal signal, ultimately causing a catastrophic disruption of normal developmental processes.[2]

Core Mechanism: Hijacking the Auxin Signaling Cascade

The primary mechanism of action of 3-CPA is the overstimulation of the auxin signaling pathway. This can be dissected into a series of molecular events, from receptor binding to the downstream physiological consequences.

Perception: Binding to the TIR1/AFB Receptor Complex

The journey of the 3-CPA molecule begins with its binding to a specific class of auxin co-receptors, the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[2] These proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB. The binding of an auxin, whether natural or synthetic, to the TIR1/AFB protein acts as a molecular "glue," stabilizing the interaction between the receptor complex and a family of transcriptional repressors called Aux/IAA proteins.[2]

Experimental Protocol: In Vitro Binding Assay

A common method to assess the binding affinity of a synthetic auxin like 3-CPA to the TIR1 receptor is a competitive binding assay using surface plasmon resonance (SPR) or a pull-down assay with purified proteins.

Step-by-Step Methodology:

-

Protein Expression and Purification: Recombinant TIR1 and a specific Aux/IAA protein (e.g., IAA7) are expressed in and purified from E. coli or an insect cell system.

-

Immobilization (SPR): The TIR1 protein is immobilized on a sensor chip.

-

Binding Analysis: A solution containing the Aux/IAA protein and varying concentrations of 3-CPA is flowed over the chip. The binding of the Aux/IAA to TIR1 in the presence of 3-CPA is measured in real-time.

-

Data Analysis: The binding kinetics and affinity (Kd) are calculated. A lower Kd indicates a higher binding affinity.

Derepression of Gene Expression: Degradation of Aux/IAA Repressors

The binding of 3-CPA to the SCFTIR1/AFB complex and an Aux/IAA protein triggers the ubiquitination of the Aux/IAA repressor.[2] This polyubiquitin tag marks the Aux/IAA protein for degradation by the 26S proteasome.[2]

In the absence of auxin, Aux/IAA proteins are stable and bind to AUXIN RESPONSE FACTORs (ARFs), a class of transcription factors. This interaction represses the transcriptional activity of ARFs.[2] The 3-CPA-induced degradation of Aux/IAA proteins liberates the ARFs, allowing them to activate the transcription of a multitude of auxin-responsive genes.[2][7]

dot

Caption: Molecular mechanism of 3-CPA action in a plant cell nucleus.

Downstream Effects: A Cascade of Physiological Disruption

The activation of auxin-responsive genes by ARFs initiates a cascade of physiological and developmental changes. The sustained and high-level activation caused by 3-CPA leads to a disruption of these processes, ultimately resulting in plant death in susceptible species.[1]

Key Downstream Effects:

| Physiological Process | Description of Disruption by 3-CPA |

| Cell Elongation | 3-CPA promotes the expression of genes encoding proton pumps (H+-ATPases) that acidify the cell wall, activating expansin proteins. This leads to cell wall loosening and uncontrolled cell elongation, resulting in twisting and curling of stems and leaves (epinasty).[8][9] |

| Cell Division | The compound stimulates uncontrolled cell division, particularly in the vascular tissues, leading to the formation of calluses and tumors, which can block the transport of water and nutrients.[8][9] |

| Ethylene Production | 3-CPA induces the expression of ACC synthase, a key enzyme in ethylene biosynthesis.[1][2] The resulting overproduction of ethylene contributes to epinasty, senescence, and tissue decay.[2] |

| Nucleic Acid & Protein Synthesis | The massive upregulation of gene transcription and protein synthesis places an unsustainable metabolic burden on the plant, diverting resources from essential functions.[1] |

| Apical Dominance | The normal regulation of apical dominance is disrupted, leading to abnormal shoot growth.[8] |

dot

Caption: A typical experimental workflow to study the effects of 3-CPA.

Conclusion: From Mimicry to Mayhem

The mechanism of action of this compound is a classic example of herbicidal action through hormonal mimicry. By masquerading as the plant's own growth hormone, 3-CPA effectively turns the plant's developmental machinery against itself. Its stability and persistence in plant tissues lead to a sustained and overwhelming activation of the auxin signaling pathway. This results in a chaotic and ultimately lethal cascade of uncontrolled cell elongation, division, and ethylene production. Understanding this intricate molecular mechanism is paramount for the development of more selective and effective herbicides and for the refined application of synthetic auxins as plant growth regulators in agriculture.

References

- Synthetic Auxins / Herbicide Symptoms Tool. (URL: )

- 3-(3-Chlorophenoxy)propionic acid - Chem-Impex. (URL: )

- 3-(3-Chlorophenoxy)propionic acid | 7170-50-5 - J&K Scientific LLC. (URL: )

- UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins - GCW Gandhi Nagar Jammu. (URL: )

- Auxin Herbicide Action: Lifting the Veil Step by Step - PMC - NIH. (URL: )

- Auxin - GeeksforGeeks. (URL: )

- Auxin – The Plant Growth Hormone - BYJU'S. (URL: )

- Selling pineapple hormone PGR Cloprop 3-CPA 101-10-0 98% in stock suppliers|Plant growth regul

- (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem. (URL: )

Sources

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selling pineapple hormone PGR Cloprop 3-CPA 101-10-0 98% in stock suppliers|Plant growth regulators| Tocopharm [tocopharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Auxin - GeeksforGeeks [geeksforgeeks.org]

- 8. gcwgandhinagar.com [gcwgandhinagar.com]

- 9. byjus.com [byjus.com]

biological activity of 3-chlorophenoxypropionic acid

An In-Depth Technical Guide to the Biological Activity of 3-Chlorophenoxypropionic Acid

Abstract

This technical guide provides a comprehensive examination of the biological activities of 3-chlorophenoxypropionic acid, with a primary focus on its predominant isomer, 2-(3-chlorophenoxy)propionic acid (Cloprop). Cloprop is a synthetic compound belonging to the phenoxypropionic acid class, recognized for its potent auxin-mimetic properties in plants.[1] This document elucidates the molecular mechanism by which Cloprop functions as a plant growth regulator, influencing processes such as fruit development and vegetative growth.[1][2] Key agricultural applications, including its use as a fruit thinner and a size enhancer for pineapples, are discussed in detail.[2][3] Furthermore, this guide addresses the toxicological profile and environmental fate of these compounds.[4] It also explores the role of the related isomer, 3-(3-chlorophenoxy)propionic acid, as a versatile chemical intermediate in the pharmaceutical industry for synthesizing anti-inflammatory and analgesic agents.[5][6] Detailed experimental protocols for assessing auxin activity and for analytical detection are provided to support researchers and scientists in the field.

Introduction to Chlorophenoxypropionic Acids

Chlorophenoxypropionic acids are a class of organic compounds that have found utility in both agriculture and chemical synthesis. The position of the chlorine atom on the phenoxy ring and the attachment point of the propionic acid group give rise to different isomers with distinct properties and applications. This guide focuses on 3-chlorophenoxypropionic acid, clarifying the activities of its key structural isomers.

Chemical Identity and Isomerism

The term "3-chlorophenoxypropionic acid" can be ambiguous. The most commercially significant and biologically studied isomer is 2-(3-chlorophenoxy)propionic acid , commonly known by synonyms such as Cloprop and 3-CPA.[1][2] In this compound, the propionic acid moiety is attached to the oxygen atom at the second carbon. Its primary biological effect is mimicking the plant hormone auxin.[2][4]

Another isomer is 3-(3-chlorophenoxy)propionic acid , where the propionic acid group is attached to the oxygen via its third carbon. This compound is primarily utilized as a chemical intermediate in the synthesis of other molecules, including pharmaceuticals.[5][6] Due to the extensive research and application of the 2-isomer in biological systems, it will be the principal subject of this guide.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(3-chlorophenoxy)propionic acid is presented below. This data is crucial for understanding its environmental mobility, solubility for experimental design, and safety handling procedures.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [2] |

| Molecular Weight | 200.62 g/mol | [2] |

| Appearance | Colorless crystals / White to off-white powder | [2][4] |

| Melting Point | 113-114 °C | [4] |

| Water Solubility | 1,200 mg/L at 22 °C | [2][4] |

| pKa | 3.62 (estimated) | [4] |

| LogP (XLogP3) | 2.52 | [4] |

| CAS Number | 101-10-0 | [2] |

The Auxin-Mimetic Activity of 2-(3-Chlorophenoxy)propionic Acid (Cloprop)

The primary biological activity of Cloprop stems from its structural similarity to the natural plant hormone indole-3-acetic acid (IAA), allowing it to function as a synthetic auxin.[2][4][7] At varying concentrations, it can either stimulate or inhibit plant growth processes, making it a versatile plant growth regulator and, at higher doses, a herbicide.[8]

Mechanism of Action in Plants

Cloprop, like other synthetic auxins, exerts its effects by hijacking the plant's natural auxin signaling pathway. Under normal conditions, AUXIN RESPONSE FACTOR (ARF) transcription factors are repressed by Aux/IAA proteins. When natural auxin (or a synthetic mimic like Cloprop) is present, it acts as a molecular "glue," promoting the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein, which is part of an SCF ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The removal of the repressor allows ARFs to regulate the transcription of auxin-responsive genes, triggering a cascade of physiological changes related to growth and development.[7]

Key Agricultural Applications

Cloprop's ability to manipulate plant growth has been leveraged for several agricultural purposes:

-

Fruit Thinning: In stone fruits like peaches and nectarines, Cloprop has been used to reduce the number of developing fruits, which allows the remaining fruits to grow larger and have better quality.[1]

-

Pineapple Growth Regulation: It is widely used to increase the size and weight of pineapples and to control the vegetative growth of the crown.[1][3] Applying Cloprop suppresses the growth of the crown shoot, redirecting the plant's resources to the fruit.[3]

-

Preventing Fruit Drop: Like other auxins, it can be used to prevent premature abscission (dropping) of fruit.[9][10][11]

Quantitative Analysis of Efficacy: A Case Study on Pineapple

The effectiveness of Cloprop is highly dependent on its concentration. A study on the pineapple cultivar 'Giant Kew' demonstrated the dose-dependent effects of Cloprop on various growth and quality parameters.

| Treatment (Cloprop Conc.) | Crown Length (cm) | Fruit Pulp Weight (g) | Shelf Life (days) | Total Soluble Solids (TSS) | Titratable Acidity |

| Control (0 ppm) | 27.46 | 950 | 14.00 | High | Low |

| 50 ppm | 18.25 | 1010 | 16.67 | - | - |

| 100 ppm | 14.28 | 1080 | 19.33 | Reduced | Increased |

| 150 ppm | 13.90 | 1050 | 18.33 | Reduced | Increased |

| 200 ppm | 13.55 | 1020 | 17.33 | Reduced | Increased |

| Data synthesized from a study on pineapple cv. Giant Kew.[12] |

The study concluded that 100 ppm was the optimal concentration, effectively reducing crown size while maximizing pulp weight and shelf life without significant negative impacts on quality.[12] Higher concentrations led to diminished returns and adverse effects like leaf burns.[12]

Applications of 3-(3-Chlorophenoxy)propionic Acid in Synthesis

While not known for direct biological activity in the same manner as its 2-isomer, 3-(3-chlorophenoxy)propionic acid serves as a valuable building block in organic synthesis.

-

Pharmaceutical Development: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic medications.[5][6] Its chemical structure provides a scaffold that can be modified to create more complex, biologically active molecules.

-

Agricultural Chemistry: It also serves as an intermediate for creating other herbicides, where its chlorophenoxy group contributes to the efficacy of the final product.[5]

Toxicological and Environmental Profile

Understanding the safety and environmental impact of chlorophenoxypropionic acids is critical for their responsible use.

Human Toxicology

-

Absorption, Distribution, and Excretion: Chlorophenoxy compounds are readily absorbed through the skin, lungs, and gastrointestinal tract.[2][4] They are not stored significantly in fat and are excreted almost entirely via urine.[2]

-

Acute Effects: Ingestion of high concentrations can irritate the mouth, throat, and GI tract.[4] Breathing the compound can irritate the respiratory system, causing coughing and shortness of breath.[13] High exposure may lead to symptoms like nausea, fatigue, and muscle weakness, reflecting injury to striated muscle.[4][13] It is classified as an irritant to the skin and eyes.[14]

-

Mechanism of Toxicity: The mechanisms of toxic action in humans are not fully understood, but chlorophenoxy acids are known to be weak uncouplers of oxidative phosphorylation, which can lead to hyperthermia in cases of extreme overdose.[2][4]

Environmental Fate

-

Soil: 2-(3-chlorophenoxy)propionic acid is expected to have high mobility in soil.[4] Its pKa of 3.62 indicates it will exist predominantly in its anionic form in most environmental conditions, and anions generally do not adsorb strongly to soil.[4]

-

Water: It is not expected to adsorb significantly to suspended solids and sediment. Volatilization from water surfaces is not a major fate process.[4]

-

Biodegradation: The compound is biodegradable. One study showed complete degradation in activated sludge within 25 days following a 16-day lag period, suggesting biodegradation is an important environmental fate process.[4]

-

Bioconcentration: The estimated bioconcentration factor (BCF) in fish is low, suggesting the potential for bioaccumulation in aquatic organisms is not significant.[4]

Methodologies for Analysis and Assessment

For researchers, standardized methods are essential for evaluating the biological activity and detecting the presence of these compounds.

Protocol: Determination of Auxin-like Activity (Arabidopsis Root Elongation Assay)

This protocol is a standard, self-validating method for quantifying auxin activity based on the well-established inhibitory effect of auxins on root growth in Arabidopsis thaliana seedlings.[7] The causality is clear: if a compound has auxin activity, it will inhibit root elongation in a dose-dependent manner compared to a control.

Step-by-Step Methodology:

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution with 0.1% Triton X-100 for 10 minutes. Rinse 5 times with sterile distilled water.

-

Plating: Plate seeds on square petri dishes containing Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

-

Stratification: Store plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Germination: Transfer plates to a growth chamber (22°C, 16h light/8h dark cycle) and orient them vertically to allow roots to grow along the agar surface.

-

Treatment Transfer: After 4-5 days, when seedlings have a primary root of approximately 1-2 cm, select seedlings of uniform size and transfer them to new MS plates containing the test compound (3-chlorophenoxypropionic acid) at various concentrations (e.g., 0, 0.1, 1, 10, 100 µM) and a known auxin (e.g., IAA) as a positive control.

-

Incubation and Measurement: Return the plates to the growth chamber for an additional 2-3 days. Mark the position of the root tip at the time of transfer. After the incubation period, scan the plates and measure the length of new root growth from the mark using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the untreated control. Plot the dose-response curve to determine the IC₅₀ value.

Protocol: Analytical Detection by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for detecting and quantifying chlorophenoxypropionic acids in complex matrices like soil, water, or vegetable samples.[15][16] The method's trustworthiness comes from the dual verification of retention time (from LC) and mass-to-charge ratio of both the parent ion and specific fragment ions (from MS/MS).

Step-by-Step Methodology:

-

Sample Extraction (Solid Matrix):

-

Homogenize the sample (e.g., 25g of vegetable tissue).[15]

-

Perform a liquid-solid extraction using a suitable matrix like Hydromatrix and an organic solvent (e.g., ethyl acetate) via an accelerated solvent extractor (ASE).[15]

-

For soil/water samples, a basic hydrolysis step (pH ≥12) followed by acidification (pH 2-3) is often required to convert all forms of the herbicide to the analyzable acid form.[16]

-

-

Sample Clean-up and Concentration:

-

LC Separation:

-

Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a gradient elution program with a mobile phase typically consisting of acidified water and an organic solvent like acetonitrile or methanol. This separates the target analyte from other compounds in the extract.[16]

-

-

MS/MS Detection:

-

The column eluent is directed into the mass spectrometer source, typically using negative ion electrospray ionization (ESI-), which is highly sensitive for these acidic herbicides.[15][16]

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated parent ion ([M-H]⁻) of 3-chlorophenoxypropionic acid in the first quadrupole, fragmenting it in the collision cell, and monitoring for one or two specific, high-abundance fragment ions in the third quadrupole.

-

-

Quantification:

-

Prepare a calibration curve using certified standards of the analyte.

-

Quantify the analyte in the sample by comparing its peak area to the calibration curve.

-

Conclusion and Future Directions

3-Chlorophenoxypropionic acid, primarily as the isomer Cloprop, demonstrates significant, well-characterized biological activity as a synthetic auxin. Its role in agriculture as a plant growth regulator for optimizing fruit yield and quality is established, though its use has been curtailed in some regions.[2][12] The toxicological profile indicates a moderate hazard, necessitating careful handling and environmental monitoring.[4][13]

Conversely, the 3-isomer stands out as a key synthetic intermediate, particularly for the pharmaceutical industry.[5] Future research should focus on elucidating the specific anti-inflammatory and analgesic compounds derived from this precursor and their mechanisms of action. Further investigation into the metabolism and potential biological activity of the 3-isomer itself could also reveal novel applications. Continued development of rapid, highly sensitive analytical methods will remain crucial for both regulatory compliance in agriculture and quality control in pharmaceutical synthesis.

References

- (±)-2-(3-Chlorophenoxy)propionic acid | 101-10-0, (±) - Echemi.

- 3-(3-Chlorophenoxy)propionic acid - Chem-Impex.

- 3-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 81599 - PubChem, NIH.

- 3-(3-Chlorophenoxy)propionic acid | 7170-50-5 - J&K Scientific LLC.

- (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem.

- Green Synthesis and Industrial Process Development of Cloprop - ResearchG

- Cloprop - AERU, University of Hertfordshire.

- Selling pineapple hormone PGR Cloprop 3-CPA 101-10-0 98% in stock suppliers - Tocopharm.

- TRICHLOROPHENOXY- PROPIONIC ACID HAZARD SUMMARY - NJ.gov.

- A Study on the Effect of Cloprop on Crown Size and Quality of Pineapple cv. Giant Kew - Journal of Plant & Soil Science.

- CAS NO. 122-88-3 4-Chlorophenoxyacetic acid 4-CPA 98%Tc Plant Hormone.

- Plant Growth Promoter- P-Chlorophenoxyacetic acid 4-CPA - Knowledge - KingQuenson.

- Application of P-chlorophenoxyacetic acid, 4-cpa - Zhengzhou Delong Chemical Co., Ltd.

- 4-Chlorophenoxyacetic acid(4-CPA) from China manufacturer - Hangzhou Tianlong Biotechnology Co., Ltd.

- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS - Agilent.

- Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337 - eConference.io.

- Analytical Methods - Japan Ministry of the Environment.

- Auxin Activity: Past, present, and Future - PMC, PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selling pineapple hormone PGR Cloprop 3-CPA 101-10-0 98% in stock suppliers|Plant growth regulators| Tocopharm [tocopharm.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloprop [sitem.herts.ac.uk]

- 9. greentreechem.com [greentreechem.com]

- 10. Application of P-chlorophenoxyacetic acid, 4-cpa - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 11. 4-Chlorophenoxyacetic acid(4-CPA) from China manufacturer - Hangzhou Tianlong Biotechnology Co., Ltd. [cn-agro.com]

- 12. journalijpss.com [journalijpss.com]

- 13. nj.gov [nj.gov]

- 14. 3-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 81599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. archivedproceedings.econference.io [archivedproceedings.econference.io]

- 17. env.go.jp [env.go.jp]

Introduction: The Realm of Auxins and Their Synthetic Counterparts

An In-depth Technical Guide to 3-(3-chlorophenoxy)propanoic acid as an Auxin Mimic

For Researchers, Scientists, and Drug Development Professionals

Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development, from cell division and elongation to organ patterning and responses to environmental cues.[1] The primary and most well-characterized natural auxin is indole-3-acetic acid (IAA). The precise regulation of auxin concentration and its signaling pathways are critical for normal plant physiology.

Synthetic auxin mimics, such as this compound, are compounds that elicit similar physiological responses to endogenous auxins. These molecules have been instrumental as research tools to dissect the complex auxin signaling network and have found applications in agriculture as plant growth regulators.[2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, mechanism of action, and the experimental protocols required to validate its function as an auxin mimic.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical characteristics is fundamental for its effective application in research, including solubility for preparing stock solutions and stability for storage.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 7170-50-5 | [4] |

| Molecular Formula | C₉H₉ClO₃ | [3][4] |

| Molecular Weight | 200.62 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder/solid | [4][5] |

| Melting Point | 113-114 °C | [5] |

| Water Solubility | 1,200 mg/L at 22 °C | [2][5] |

| XLogP3 | 2.5 | [3] |

| pKa | 3.62 (estimated) | [5] |

| Storage Conditions | 0-8 °C | [4][5] |

Molecular Mechanism of Action: Interfacing with the Core Auxin Signaling Pathway

This compound, like other chlorophenoxy herbicides, mimics the action of natural auxins by hijacking the plant's primary auxin perception and signaling machinery.[2] This canonical pathway involves a core set of proteins that regulate the transcription of hundreds of auxin-responsive genes.[6][7]

At low auxin concentrations, transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins form heterodimers with Auxin Response Factors (ARFs) .[1][8][9] ARFs are transcription factors that bind to specific DNA sequences called Auxin Response Elements (AuxREs) in the promoters of early auxin response genes.[10][11][12] This interaction represses the transcriptional activity of ARFs, effectively silencing gene expression.[6][13]

The perception of auxin occurs when it binds to a co-receptor complex composed of an F-box protein from the TRANSPORT INHIBITOR RESPONSE1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family and an Aux/IAA protein.[14][15][16] Auxin acts as a 'molecular glue', stabilizing the interaction between TIR1/AFB and the Aux/IAA repressor.[1][7][17] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[9][18][19]

The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then either activate or repress the expression of its target genes, leading to the characteristic physiological responses associated with auxin.[1][10][20]

Experimental Evaluation of Auxin-like Activity

To rigorously characterize this compound as an auxin mimic, a multi-faceted experimental approach is required. This involves demonstrating direct interaction with the auxin receptor, induction of auxin-responsive genes, and elicitation of auxin-related physiological effects.

Protocol 1: In Vitro Auxin Receptor Binding Assay

This assay determines if the compound can promote the physical interaction between the TIR1/AFB receptor and an Aux/IAA protein, which is the core event in auxin perception.

Methodology:

-

Protein Expression: Express and purify recombinant TIR1/AFB and a specific Aux/IAA protein (e.g., IAA7) from E. coli or an insect cell system. One protein should be tagged (e.g., GST-tag on TIR1) for pull-down, and the other can be labeled (e.g., with 35S-methionine via in vitro transcription/translation) for detection.

-

Pre-clearing: To reduce non-specific binding, incubate the labeled Aux/IAA protein with glutathione sepharose beads in binding buffer. Centrifuge and collect the supernatant.

-

Binding Reaction: In separate tubes, immobilize the GST-tagged TIR1 protein on glutathione sepharose beads.

-

Treatment: Add the pre-cleared, labeled Aux/IAA protein to the beads. Treat replicate tubes with:

-

Vehicle control (e.g., DMSO).

-

Positive control (e.g., 1-100 µM IAA).

-

Test compound (a dilution series of this compound).

-

-

Incubation: Incubate the reactions with gentle rotation at 4°C for 1-2 hours to allow for protein-protein interaction.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold binding buffer to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, and detect the labeled Aux/IAA protein by autoradiography or a phosphorimager.

-

Analysis: Quantify the band intensity. An increase in the amount of bound Aux/IAA in the presence of the test compound compared to the vehicle control indicates that the compound promotes the TIR1-Aux/IAA interaction.

Protocol 2: Quantification of Auxin-Responsive Gene Expression by RT-qPCR

This protocol measures the transcriptional response of well-established early auxin-responsive genes following treatment with the test compound.

Methodology:

-

Plant Material and Treatment: Grow seedlings (e.g., Arabidopsis thaliana) in liquid culture or on agar plates for 7-10 days. Treat the seedlings with:

-

Mock solution (vehicle).

-

Positive control (e.g., 1 µM IAA).

-

Test compound (e.g., 1 µM this compound).

-

Harvest tissue at various time points (e.g., 0, 30, 60, 120 minutes). Flash-freeze in liquid nitrogen and store at -80°C.

-

-

RNA Extraction: Extract total RNA from the harvested tissue using a commercial kit or a Trizol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions containing cDNA template, forward and reverse primers for target and reference genes, and a SYBR Green-based qPCR master mix.

-

Run the reactions on a real-time PCR cycler.

-

Use a stable reference gene (e.g., ACTIN2 or UBQ10) for normalization.

-

-

Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method. A significant increase in the transcript levels of genes like IAA1, GH3.3, or SAUR19 in compound-treated samples relative to the mock control confirms an auxin-like transcriptional response.[21][22][23]

Example Target Genes in Arabidopsis thaliana

| Gene Family | Example Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Aux/IAA | IAA1 (AT4G14560) | GAGTTGGTGGCGAAGTTGTT | TCGAGGCTGAGTTGATGAGG |

| GH3 | GH3.3 (AT2G23170) | TCCGGTGGTAACAAACGTAGA | GTTGCTCGTAACCCGATTCAG |

| SAUR | SAUR19 (AT5G63890) | GCTCCTTCATTGCCGTTTACT | GAGTAATGCCACCACCGAAAT |

| Reference | ACTIN2 (AT3G18780) | GGTAACATTGTGCTCAGTGGTGG | AACGACCTTAATCTTCATGCTGC |

Protocol 3: Quantification of Endogenous Hormones by Mass Spectrometry

To understand the broader impact of the auxin mimic on plant hormone homeostasis, it is crucial to quantify endogenous auxin levels and potentially other related hormones. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[24][25]

Methodology:

-

Sample Preparation: Harvest and flash-freeze plant tissue as described previously. Accurately weigh the frozen tissue (typically 10-50 mg).

-

Extraction: Homogenize the tissue in an appropriate extraction buffer (e.g., 80% methanol) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA).[26] This internal standard is critical for accurate quantification.

-

Purification: Purify and concentrate the auxin-containing fraction from the crude extract. This is often achieved using solid-phase extraction (SPE) cartridges.[27]

-

LC-MS/MS Analysis:

-

Data Analysis: Calculate the concentration of the endogenous hormone based on the ratio of the peak area of the analyte to the peak area of the known amount of internal standard.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Example Data Summary for Auxin-like Activity

| Assay | Parameter | IAA (Positive Control) | This compound |

| Receptor Binding | EC₅₀ (µM) for TIR1-IAA7 interaction | 0.5 | 1.2 |

| Physiological Response | IC₅₀ (µM) for Root Growth Inhibition | 0.1 | 0.25 |

| Gene Expression | Fold Change in IAA1 (1 hr) | 15.2 ± 2.1 | 12.8 ± 1.8 |

| Gene Expression | Fold Change in GH3.3 (1 hr) | 25.6 ± 3.5 | 21.4 ± 2.9 |

Applications, Safety, and Environmental Considerations

Applications: this compound and related compounds have been used as plant growth regulators to thin fruit and increase the size of pineapples.[2] In a research context, it serves as a valuable tool for probing the auxin signaling pathway, studying herbicide resistance mechanisms, and identifying new components of auxin biology.

Safety and Handling: Based on available data, this compound is classified as an irritant, causing skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Environmental Fate: Chlorophenoxy herbicides are generally considered non-persistent in the environment, with degradation half-lives on the order of several days.[30] The primary routes of dissipation include photolysis, plant metabolism, and microbial degradation.[31] Due to its pKa, this compound will exist predominantly in its anionic form in soil and water, which can influence its mobility.[5]

References

- A Review of Auxin Response Factors (ARFs) in Plants. (Frontiers) [URL: https://www.frontiersin.org/articles/10.3389/fpls.2016.00101/full]

- AUX/IAA Proteins Are Active Repressors, and Their Stability and Activity Are Modulated by Auxin. (PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC139968/]

- Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7027582/]

- Aux/IAA Gene Family in Plants: Molecular Structure, Regulation, and Function. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5791052/]

- The Roles of Auxin Response Factor Domains in Auxin-Responsive Transcription. (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC148924/]

- Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (MDPI) [URL: https://www.mdpi.com/1422-0067/24/18/14197]

- TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. (Frontiers) [URL: https://www.frontiersin.org/articles/10.3389/fpls.2022.1051239/full]

- Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. (eLife) [URL: https://elifesciences.org/articles/53531]

- Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. (MDPI) [URL: https://www.mdpi.com/2073-4425/14/11/2048]